molecular formula C34H38O6 B1144801 2,3,4,6-Tetrakis-O-(phenylmethyl)-D-galactitol CAS No. 158570-84-4

2,3,4,6-Tetrakis-O-(phenylmethyl)-D-galactitol

Cat. No.: B1144801
CAS No.: 158570-84-4
M. Wt: 542.7 g/mol
InChI Key: MQOUZFJJURBWAX-ALMGMPQLSA-N
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Description

2,3,4,6-Tetrakis-O-(phenylmethyl)-D-galactitol is a derivative of D-galactitol, a sugar alcohol. This compound is characterized by the presence of phenylmethyl groups attached to the hydroxyl groups at positions 2, 3, 4, and 6 of the galactitol molecule. It is commonly used in glycobiology research due to its ability to serve as a building block for more complex carbohydrate structures.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,6-Tetrakis-O-(phenylmethyl)-D-galactitol typically involves the protection of the hydroxyl groups of D-galactitol with phenylmethyl (benzyl) groups. This can be achieved through the reaction of D-galactitol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar protection strategies as in laboratory settings. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

2,3,4,6-Tetrakis-O-(phenylmethyl)-D-galactitol can undergo various chemical reactions, including:

    Oxidation: The phenylmethyl groups can be oxidized to form corresponding benzaldehyde derivatives.

    Reduction: The compound can be reduced to remove the phenylmethyl groups, reverting to D-galactitol.

    Substitution: The phenylmethyl groups can be substituted with other protective groups or functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of hydrogen gas is a common method.

    Substitution: Various nucleophiles can be used in the presence of a base to achieve substitution reactions.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: D-galactitol.

    Substitution: Compounds with different protective or functional groups replacing the phenylmethyl groups.

Scientific Research Applications

2,3,4,6-Tetrakis-O-(phenylmethyl)-D-galactitol is widely used in glycobiology research. It serves as a precursor for the synthesis of more complex carbohydrates and glycoconjugates. These compounds are essential for studying carbohydrate-protein interactions, glycan structure and function, and the role of glycans in biological systems. Additionally, it is used in the development of carbohydrate-based drugs and vaccines.

Mechanism of Action

The primary mechanism of action of 2,3,4,6-Tetrakis-O-(phenylmethyl)-D-galactitol involves its role as a building block in carbohydrate synthesis. The phenylmethyl groups protect the hydroxyl groups during chemical reactions, allowing for selective modification of other parts of the molecule. Once the desired modifications are made, the protective groups can be removed to yield the final product. This compound does not have a specific molecular target or pathway but is crucial in the synthesis of biologically active glycans.

Comparison with Similar Compounds

Similar Compounds

  • 2,3,4,6-Tetrakis-O-(phenylmethyl)-D-glucopyranoside
  • 2,3,4,6-Tetrakis-O-(phenylmethyl)-D-mannopyranoside
  • 2,3,4,6-Tetrakis-O-(phenylmethyl)-D-xylopyranoside

Uniqueness

2,3,4,6-Tetrakis-O-(phenylmethyl)-D-galactitol is unique due to its specific configuration and the presence of phenylmethyl groups at positions 2, 3, 4, and 6. This configuration allows for selective protection and deprotection strategies in synthetic chemistry, making it a valuable tool in glycobiology research. Its structural uniqueness also enables the synthesis of specific glycoconjugates that are not easily accessible using other compounds.

Properties

CAS No.

158570-84-4

Molecular Formula

C34H38O6

Molecular Weight

542.7 g/mol

IUPAC Name

(2S,3R,4S,5R)-2,3,4,6-tetrakis(phenylmethoxy)hexane-1,5-diol

InChI

InChI=1S/C34H38O6/c35-21-32(38-23-28-15-7-2-8-16-28)34(40-25-30-19-11-4-12-20-30)33(39-24-29-17-9-3-10-18-29)31(36)26-37-22-27-13-5-1-6-14-27/h1-20,31-36H,21-26H2/t31-,32+,33+,34-/m1/s1

InChI Key

MQOUZFJJURBWAX-ALMGMPQLSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC[C@H]([C@@H]([C@@H]([C@H](CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)O

Canonical SMILES

C1=CC=C(C=C1)COCC(C(C(C(CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)O

Origin of Product

United States

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